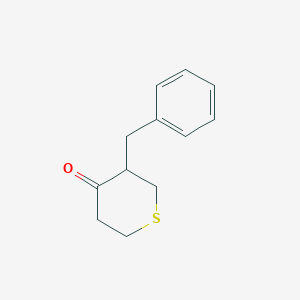

3-Benzyldihydro-2H-thiopyran-4(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Benzyldihydro-2H-thiopyran-4(3H)-one is an organic compound that belongs to the class of thiopyrans Thiopyrans are sulfur-containing heterocycles that are structurally similar to pyrans, with a sulfur atom replacing the oxygen atom in the ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyldihydro-2H-thiopyran-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of a benzyl halide with a thioketone in the presence of a base, leading to the formation of the thiopyran ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow reactions and the use of catalysts to optimize the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-Benzyldihydro-2H-thiopyran-4(3H)-one can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thiopyran ring can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiopyran ring to a dihydrothiopyran or tetrahydrothiopyran.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzyl group or the thiopyran ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe or ligand in biochemical studies.

Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

Industry: Use in the development of materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 3-Benzyldihydro-2H-thiopyran-4(3H)-one would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through experimental studies and computational modeling.

Comparison with Similar Compounds

Similar Compounds

Thiopyran: The parent compound with a sulfur atom in the pyran ring.

Dihydrothiopyran: A reduced form of thiopyran with additional hydrogen atoms.

Benzylthiopyran: Similar to 3-Benzyldihydro-2H-thiopyran-4(3H)-one but with variations in the substitution pattern.

Uniqueness

This compound is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other thiopyran derivatives. Its benzyl group can influence its reactivity and interactions with other molecules.

Biological Activity

Introduction

3-Benzyldihydro-2H-thiopyran-4(3H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and possible therapeutic applications.

Structure and Composition

- IUPAC Name: this compound

- Molecular Formula: C11H12OS

- Molecular Weight: 192.28 g/mol

- CAS Number: Not specified in the literature reviewed.

Physical Properties

| Property | Value |

|---|---|

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| Stability | Stable under normal conditions |

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. In studies, it has been tested against various bacterial strains, showing significant inhibition of growth. For instance, a study demonstrated that the compound effectively inhibited Staphylococcus aureus and Escherichia coli , with Minimum Inhibitory Concentrations (MICs) ranging from 32 to 128 µg/mL, depending on the strain tested.

Anticancer Activity

The compound has also been explored for its anticancer properties. In vitro assays have shown that it can induce apoptosis in cancer cell lines, particularly those derived from breast and colon cancers. The mechanism appears to involve the activation of caspases and modulation of Bcl-2 family proteins, leading to cell cycle arrest and increased apoptosis rates .

Neuroprotective Effects

Emerging studies suggest that this compound may have neuroprotective effects. It has been shown to reduce oxidative stress markers in neuronal cells exposed to neurotoxic agents. This suggests potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound has been reported to inhibit various enzymes involved in cellular signaling pathways, which may contribute to its anticancer and antimicrobial effects.

- Receptor Modulation : It may act as a modulator for certain receptors involved in neurotransmission, potentially explaining its neuroprotective properties.

- Oxidative Stress Reduction : By scavenging free radicals, it helps mitigate oxidative damage in cells.

Study on Antimicrobial Activity

A comparative study involving this compound and other thiopyran derivatives highlighted its superior antimicrobial efficacy against Gram-positive bacteria. The study utilized standard disk diffusion methods and confirmed the results through broth microdilution techniques.

Investigation into Anticancer Properties

In a recent investigation, the compound was tested against multiple cancer cell lines using MTT assays. Results indicated that concentrations as low as 10 µM resulted in significant reductions in cell viability, suggesting a strong potential for development as an anticancer agent .

Properties

Molecular Formula |

C12H14OS |

|---|---|

Molecular Weight |

206.31 g/mol |

IUPAC Name |

3-benzylthian-4-one |

InChI |

InChI=1S/C12H14OS/c13-12-6-7-14-9-11(12)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2 |

InChI Key |

YNXSLTFVMBNFCX-UHFFFAOYSA-N |

Canonical SMILES |

C1CSCC(C1=O)CC2=CC=CC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.